- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383
Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)
96929-05-4 structure
Product Name:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
CAS番号:96929-05-4
MF:C12H18N2O4S
メガワット:286.347321987152
MDL:MFCD09878704
CID:822558
PubChem ID:9925901
Update Time:2025-07-02
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate
- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate
- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate
- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane
- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole
- Boc-Gly-Cys(Thz)-OEt
- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate
- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c
- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- PubChem17857
- IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)
- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate
- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
- DTXSID90432932
- DS-10967
- J-520565
- 96929-05-4
- C12H18N2O4S
- EN300-132092
- SY006817
- AB53961
- AKOS015920359
- CHEMBL3221668
- SCHEMBL7145374
- DB-080441
- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE
- CS-W022640
- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate
- MFCD09878704
-
- MDL: MFCD09878704
- インチ: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
- InChIKey: IIBLNWWFRAOZDR-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 286.09900
- どういたいしつりょう: 286.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 401.4±25.0 °C at 760 mmHg
- フラッシュポイント: 196.5±23.2 °C
- 屈折率: 1.522
- PSA: 105.76000
- LogP: 2.73540
- じょうきあつ: 0.0±0.9 mmHg at 25°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P 264治療後は徹底的に清潔に+P 280防護手袋をはめる/防護服を着る/ゴーグルをはめる/防護マスクをはめる+P 305もしそれが目に入ったら+P 351水で数分丁寧に洗い流す+P 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+P 337目の刺激が続くなら+P 313医療アドバイス/ケアを求めるなら
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0062-5 G |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 5g |
¥ 508.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-250mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 250mg |
480CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-1g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 1g |
1260.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-50mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 50mg |
127.0CNY | 2021-07-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-5g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 97% | 5g |
11787.79CNY | 2021-05-08 | |
| Fluorochem | 093215-250mg |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 250mg |
£44.00 | 2022-02-28 | |
| Fluorochem | 093215-1g |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
£95.00 | 2022-02-28 | |
| Fluorochem | 093215-5g |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 5g |
£406.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 200mg |
317.0CNY | 2021-07-12 |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt
リファレンス
- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949
合成方法 3
はんのうじょうけん
1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux
リファレンス
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
リファレンス
- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
リファレンス
- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172
合成方法 6
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C
1.2 8 h, rt
1.2 8 h, rt
リファレンス
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864
合成方法 7
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702
合成方法 8
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8
合成方法 9
はんのうじょうけん
リファレンス
- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316
合成方法 10
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol
リファレンス
- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
リファレンス
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616
合成方法 12
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43
合成方法 13
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
リファレンス
- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C
リファレンス
- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485
合成方法 15
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
リファレンス
- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199
合成方法 16
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C
リファレンス
- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432
合成方法 17
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt
リファレンス
- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485
合成方法 18
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
リファレンス
- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406
合成方法 19
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt
リファレンス
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835
合成方法 20
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux
リファレンス
- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997
合成方法 21
はんのうじょうけん
1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate
1.2 Reagents: Lawesson's reagent
1.3 -
1.2 Reagents: Lawesson's reagent
1.3 -
リファレンス
- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316
合成方法 22
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
リファレンス
- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683
合成方法 23
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
リファレンス
- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273
合成方法 24
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
リファレンス
- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680
合成方法 25
はんのうじょうけん
リファレンス
- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials
- L-Cysteine ethyl ester HCl
- Boc-glycine
- N-Boc-2-aminoacetonitrile
- ethyl 3-bromo-2-oxopropanoate
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
注文番号:A21424
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:11
価格 ($):206.0
Email:sales@amadischem.com
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 関連文献
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
清らかである:99%
はかる:5g
価格 ($):206.0